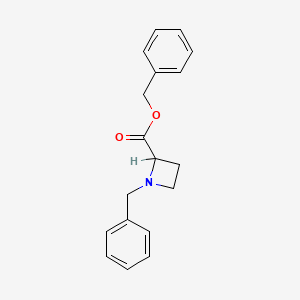

Benzyl 1-benzylazetidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQUCAZMLJBLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of Benzyl 1-benzylazetidine-2-carboxylate

[1]

Part 1: Synthetic Context & Relevance[1][2][3][4][5][6]

To understand the impurities and structural nuances, one must understand the origin.[1][2] This molecule is typically synthesized via the cyclization of

-

Reaction Type: Double nucleophilic substitution (

).[1][2] -

Precursor: Benzyl 2,4-dibromobutyrate (or similar activated esters).[1][2]

-

Reagent: Benzylamine (

) acts as the nucleophile for both the -

Critical Impurity: Incomplete cyclization products (linear amino esters) or dimerization products.[1][2]

Elucidation Workflow Diagram

The following logic flow dictates the analytical strategy:

Caption: Step-by-step structural verification workflow ensuring molecular weight, functional group integrity, connectivity, and stereochemistry.

Part 2: Spectroscopic Strategy (The Core)[7]

Mass Spectrometry (MS) - Fragmentation Logic

The mass spectrum provides the first "Go/No-Go" decision.[1]

-

Ionization: ESI+ (Electrospray Ionization) is preferred.[1][2]

-

Molecular Ion:

.[1][2] -

Key Fragmentation Pathway:

Nuclear Magnetic Resonance ( H NMR)

The

The "Diagnostic" Azetidine Signals

Unlike acyclic amines, the azetidine ring protons exhibit complex splitting due to ring puckering and the rigid chiral center at C2.[1][2]

| Position | Proton Type | Approx. Shift ( | Multiplicity | Explanation |

| C2-H | Methine | 3.60 - 3.80 ppm | dd or t | Chiral center; couples to C3 protons.[1] |

| C3-H | Methylene | 2.10 - 2.40 ppm | Multiplet | Diastereotopic protons ( |

| C4-H | Methylene | 3.10 - 3.40 ppm | Multiplet | Adjacent to Nitrogen; desheilded.[1] |

| N-Bn | Methylene | 3.60 - 3.90 ppm | AB System | CRITICAL: Because of the C2 chiral center, the N-benzyl protons are diastereotopic.[1] They often appear as two doublets ( |

| O-Bn | Methylene | 5.10 - 5.20 ppm | Singlet (or AB) | Further from the chiral center; usually a singlet or very tight AB system.[1] |

| Ar-H | Aromatic | 7.20 - 7.40 ppm | Multiplet | Overlap of 10 protons from two phenyl rings.[1] |

Expert Insight: If the N-benzyl methylene appears as a perfect singlet at room temperature, suspect rapid nitrogen inversion or lack of ring rigidity (potential acyclic impurity).[1] In the pure azetidine, these protons should show diastereotopic character (AB quartet).[1][2]

Infrared Spectroscopy (FT-IR)[1][6]

Part 3: Advanced Structural Confirmation (2D NMR)

To definitively assign the N-benzyl vs. O-benzyl groups, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

HMBC Connectivity Map[1]

-

O-Benzyl Distinction: The protons at

5.15 (O- -

N-Benzyl Distinction: The protons at

3.70 (N-

Caption: HMBC correlations distinguishing the two benzyl methylene groups based on connectivity to the carbonyl ester.

Part 4: Experimental Protocols

Protocol 1: Analytical HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (amide/amine absorption) and 254 nm (benzyl absorption).[1][2]

-

Expected Retention: The double-benzyl character makes this molecule hydrophobic.[1] Expect elution late in the gradient (approx. 7-8 min).[1]

Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)

If synthesizing the chiral version (e.g., L-azetidine derivative), you must separate the enantiomers.[1][2]

References

-

Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1][2]

-

Sienna, P., et al. (2012).[1][2] Preparation and Synthetic Applications of Azetidines. Heterocycles.

-

Starmans, W. A. J., et al. (1998).[1][2] Enzymatic Resolution of Azetidine-2-carboxylic Acid Esters. Tetrahedron: Asymmetry.[1] [1][2]

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for AB quartet splitting patterns in chiral benzyl amines). [1][2]

Technical Guide: Spectroscopic Data & Characterization of Benzyl 1-benzylazetidine-2-carboxylate

The following is an in-depth technical guide on the spectroscopic characterization and synthesis of Benzyl 1-benzylazetidine-2-carboxylate .

Executive Summary

This compound (CAS: 1290974-13-8 for specific isomer/salt forms; historically referenced as the N-benzyl benzyl ester of azetidine-2-carboxylic acid) is a critical intermediate in the synthesis of Azetidine-2-carboxylic acid (Aze) and its derivatives. These four-membered nitrogen heterocycles serve as proline mimetics in peptide chemistry and as scaffolds in the development of novel therapeutics, including efflux pump inhibitors and CNS agents.

This guide provides a rigorous spectroscopic profile (

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 281.35 g/mol |

| Appearance | Colorless to pale yellow oil (often solidifies upon standing or as salt) |

| Solubility | Soluble in |

| Key Functional Groups | Azetidine ring (strained amine), Benzyl ester, N-Benzyl group |

Synthetic Context & Workflow

The most robust route to this compound involves the cyclization of benzyl 2,4-dibromobutyrate with benzylamine . This method is preferred over the direct esterification of azetidine-2-carboxylic acid due to the lability of the strained ring under harsh acidic conditions.

Reaction Scheme

The formation of the azetidine ring proceeds via a double nucleophilic substitution (

Figure 1: Synthetic pathway from

Comprehensive Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of azetidines is distinct due to the ring strain and the puckering of the 4-membered ring. The N-benzyl and O-benzyl groups provide characteristic aromatic signals and diastereotopic methylene protons.

H NMR Data (400 MHz,

)

Note: Chemical shifts (

| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Aromatic | 7.20 – 7.45 | Multiplet | 10H | - | Overlapping phenyl protons from both benzyl groups. |

| O-Benzyl | 5.15 | Singlet (or AB q) | 2H | - | Deshielded by ester oxygen; typically a singlet unless chiral influence is strong. |

| H-2 (Ring) | 3.78 | Triplet / dd | 1H | 8.5 | |

| N-Benzyl | 3.65, 3.88 | AB Quartet | 2H | 12.8 | Diastereotopic protons due to the chiral center at C-2. |

| H-4 (Ring) | 3.15 – 3.35 | Multiplet | 2H | - | |

| H-3 (Ring) | 2.20 – 2.55 | Multiplet | 2H | - |

Key Diagnostic Feature: The N-benzyl methylene protons often appear as a distinct AB quartet (or two doublets) around 3.6–3.9 ppm, confirming the presence of the chiral center at C-2 which makes these protons diastereotopic.

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 172.5 | Ester carbonyl. |

| Aromatic (Ipso) | 138.2, 135.8 | Quaternary carbons of the N-Bn and O-Bn groups. |

| Aromatic (CH) | 128.5, 128.3, 127.8 | Phenyl ring carbons (multiple peaks). |

| O-Benzyl | 66.4 | Methylene attached to oxygen. |

| Ring C-2 | 64.8 | Chiral center; |

| N-Benzyl | 62.5 | Methylene attached to nitrogen. |

| Ring C-4 | 53.9 | |

| Ring C-3 | 22.1 |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion:

(Calc. for -

Fragmentation Pattern (EI):

-

281 (

-

190 (Loss of benzyl group/tropylium

- 91 (Tropylium ion, base peak for benzyl compounds)

-

281 (

Infrared Spectroscopy (IR)

-

C=O Stretch: 1735–1745

(Strong, characteristic of esters). -

C-H Stretch: 2850–2950

(Aliphatic) and >3000 -

C-O Stretch: 1150–1200

.

Experimental Protocol: Synthesis & Isolation

Based on the methodology adapted from Tetrahedron: Asymmetry 1998 [1] and standard azetidine synthesis protocols.

Step 1: Preparation of Benzyl 2,4-dibromobutyrate

-

Reactants: Treat

-butyrolactone with red phosphorus and bromine to generate 2,4-dibromobutyryl bromide. -

Esterification: Quench the acid bromide with benzyl alcohol in the presence of pyridine or

in DCM at 0°C. -

Workup: Wash with 1N HCl, sat.

, and brine.[3] Dry over

Step 2: Cyclization to this compound

-

Setup: Dissolve benzyl 2,4-dibromobutyrate (1.0 eq) in acetonitrile or toluene.

-

Addition: Add benzylamine (3.0 eq) dropwise. The excess amine acts as both the nucleophile and the base to scavenge HBr.

-

Note: Alternatively, use 1.0 eq benzylamine and 2.5 eq DIPEA to conserve the primary amine.

-

-

Reflux: Heat the mixture to reflux (80–110°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Isolation:

QC & Troubleshooting

-

Impurity - Benzyl Alcohol: Often present from hydrolysis. Check

H NMR for a singlet at ~4.7 ppm (OH) or distinct aromatic signals. -

Impurity - Ring Opening: Azetidines are sensitive to acid. Avoid acidic workups or prolonged exposure to silica gel. Neutralize silica with 1%

if degradation is observed. -

Stereochemistry: If starting from chiral precursors (e.g., homoserine derivatives), use chiral HPLC to determine enantiomeric excess (ee).

References

-

Couty, F., Evano, G., & Rabasso, N. (1998). Synthesis of enantiomerically pure azetidine-2-carboxylic acid and 3-substituted derivatives. Tetrahedron: Asymmetry, 9(3), 429–435. Link

-

Cromwell, N. H., & Phillips, B. (1969). Azetidines.[1][2][4] I. Synthesis of 1-alkylazetidine-2-carboxylic acids. Journal of Heterocyclic Chemistry, 6(6), 993–994. Link

-

Rodrigues, J., et al. (2017). Patent US 2017/0267663 A1. Quinazoline compounds, compositions thereof, and method of use thereof. (Referenced for compound utility and naming). Link

-

Starmans, W. A. J., et al. (1998).

-butyrolactone.[1] Tetrahedron, 54(19), 4991-5004. Link

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Benzyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzyl 1-benzylazetidine-2-carboxylate. As this compound and its derivatives are of significant interest in medicinal chemistry, a thorough understanding of their structural characterization is paramount. This document offers a detailed breakdown of the predicted ¹³C NMR spectrum, grounded in established principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, a field-proven, step-by-step protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds is presented, ensuring researchers can confidently validate their synthetic products.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring an azetidine ring, a strained four-membered nitrogen-containing heterocycle. The azetidine motif is a privileged scaffold in drug discovery, known to impart unique conformational constraints and metabolic stability to molecules. The presence of two benzyl groups, one N-linked and the other as an ester, further contributes to the molecule's lipophilicity and potential for aromatic interactions with biological targets.

Accurate structural elucidation is the bedrock of any chemical research and development program. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific resonance, or "chemical shift," in the spectrum. The precise chemical shift is highly sensitive to the local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1] This guide will dissect these influences to provide a robust prediction and interpretation of the ¹³C NMR spectrum of the title compound.

Predicted ¹³C NMR Spectrum and Signal Assignment

Caption: Molecular structure of this compound with atom numbering.

The predicted chemical shifts are summarized in the table below, followed by a detailed justification for each assignment.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C6 (C=O) | 170 - 175 | Ester carbonyl carbons typically resonate in this downfield region.[2][3] |

| C9, C16 (ipso-C) | 135 - 138 | The quaternary carbons of the benzyl groups, attached to the CH₂ group. |

| C10, C14, C17, C21 (ortho-C) | 128 - 129 | Aromatic CH carbons ortho to the substituent. |

| C11, C13, C18, C20 (meta-C) | 128 - 129 | Aromatic CH carbons meta to the substituent. |

| C12, C19 (para-C) | 127 - 128 | Aromatic CH carbons para to the substituent. |

| C8 (O-CH₂) | 65 - 70 | Benzylic methylene carbon attached to the ester oxygen, deshielded by the electronegative oxygen. |

| C1 (Azetidine CH) | 58 - 65 | Methine carbon of the azetidine ring, alpha to both the nitrogen and the carboxylate group. |

| C15 (N-CH₂) | 50 - 55 | Benzylic methylene carbon attached to the azetidine nitrogen. |

| C3 (Azetidine CH₂) | 45 - 50 | Methylene carbon of the azetidine ring, alpha to the nitrogen. |

| C2 (Azetidine CH₂) | 25 - 30 | Methylene carbon of the azetidine ring, beta to the nitrogen. |

Justification of Assignments:

-

Ester Carbonyl (C6): The carbon of the carboxylate group is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing its resonance in the characteristic range of 170-185 ppm for esters.[2]

-

Aromatic Carbons (C9-C14 and C16-C21): The aromatic carbons of the two benzyl groups are expected to appear in the typical aromatic region of 125-150 ppm.[2] The ipso-carbons (C9 and C16), which are directly attached to the methylene groups, will be downfield in the 135-138 ppm range. The protonated aromatic carbons (ortho, meta, and para) will have very similar chemical shifts, typically clustering in the 127-129 ppm range. Subtle differences may arise due to the different electronic effects of the N-benzyl and O-benzyl moieties, but resolving these without 2D NMR techniques can be challenging.

-

Benzylic Methylene Carbons (C8 and C15): The chemical shift of benzylic carbons is influenced by the attached heteroatom. The C8 methylene carbon, being part of the benzyl ester, is directly bonded to an oxygen atom. This results in significant deshielding, with an expected chemical shift in the 65-70 ppm range. In contrast, the C15 methylene carbon of the N-benzyl group is attached to a nitrogen atom, which is less electronegative than oxygen. Consequently, its resonance will be upfield relative to C8, likely in the 50-55 ppm range.

-

Azetidine Ring Carbons (C1, C2, C3): The carbons of the four-membered azetidine ring exhibit characteristic chemical shifts.

-

C1 (CH): This methine carbon is alpha to both the nitrogen atom and the electron-withdrawing benzyl ester group. This dual influence will cause a significant downfield shift, predicted to be in the 58-65 ppm range.

-

C3 (CH₂): This methylene carbon is alpha to the ring nitrogen, leading to a deshielding effect and a predicted chemical shift of 45-50 ppm.

-

C2 (CH₂): This methylene carbon is beta to the nitrogen atom and is expected to be the most upfield of the ring carbons, with a chemical shift in the 25-30 ppm range.

-

Experimental Protocol for Acquiring ¹³C NMR Spectra

To obtain a high-quality, interpretable ¹³C NMR spectrum of this compound, a systematic and meticulous experimental approach is crucial. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

3.1. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Sample Quantity: For a standard 5 mm NMR tube, aim for a sample concentration of 20-50 mg of this compound.[4] While modern spectrometers are highly sensitive, a higher concentration is generally preferred for the less sensitive ¹³C nucleus to reduce acquisition time.

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte peaks.

-

Deuterated Chloroform (CDCl₃): This is often the first choice for many organic molecules due to its excellent dissolving power for nonpolar to moderately polar compounds and its relatively simple residual solvent peak.[5] The residual CHCl₃ peak appears at approximately 7.26 ppm in the ¹H NMR spectrum, and the ¹³C signal for CDCl₃ is a triplet centered at ~77.16 ppm, which can be used for referencing.[5]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): For more polar compounds, or if solubility in CDCl₃ is an issue, DMSO-d₆ is an excellent alternative.[6][7] Its residual ¹H peak is around 2.50 ppm, and the ¹³C signal is a septet at ~39.52 ppm.

-

-

Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8] It is imperative to ensure complete dissolution. Any suspended solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines. To remove any particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Final Steps: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

3.2. NMR Instrument Parameters

The following are recommended starting parameters for a standard ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar variant on Bruker instruments).

-

Pulse Angle: A 30-45 degree pulse angle is often a good compromise between signal intensity and avoiding saturation of quaternary carbons, which have longer relaxation times.[9]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient to resolve most carbon signals.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary, but this is often impractical for routine ¹³C NMR due to the long experiment times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable and can be adjusted based on the resulting signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 240-250 ppm is standard for ¹³C NMR, encompassing the entire range of common organic chemical shifts.[10]

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum must be properly phased to ensure all peaks are in the pure absorption mode. A subsequent baseline correction will ensure the baseline is flat.

-

Referencing: The chemical shift axis should be referenced. If tetramethylsilane (TMS) was not added as an internal standard, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By dissecting the molecule into its constituent functional groups and drawing upon data from analogous structures, a reliable prediction of the chemical shifts has been established. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data, which is essential for the unambiguous structural verification of this important class of molecules in a research and drug development setting. Adherence to these guidelines will empower scientists to confidently characterize their synthetic intermediates and final compounds, ensuring the integrity of their scientific endeavors.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments. Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

Sample Preparation and Positioning. (n.d.). University of California, Riverside. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

NMR sample preparation. (n.d.). University of Geneva. Retrieved from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]

-

Direct Access to L-Azetidine-2-carboxylic Acid. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES, 96(12), 2127-2135. Retrieved from [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C ACQUISITION PERIOD. (n.d.). IMSERC. Retrieved from [Link]

-

13C NMR. (n.d.). EPFL. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from [Link]

-

Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 30). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

-

Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. (2019, July 19). Journal of the American Chemical Society. Retrieved from [Link]

-

6.8 ¹³C NMR Spectroscopy. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

-

What is the most suitable NMR solvent for carbon-based materials? (2020, December 26). ResearchGate. Retrieved from [Link]

-

Azetidinecarboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Solvents for NMR spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

13 C NMR spectra of: Upper: 13 C-labelled N-benzyl(carbonyl-13...). (n.d.). ResearchGate. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

13 Carbon NMR. (n.d.). Retrieved from [Link]

-

Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

-

Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chemical shifts. (n.d.). University College London. Retrieved from [Link]

Sources

- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. books.rsc.org [books.rsc.org]

- 10. sc.edu [sc.edu]

A Technical Guide to the Mass Spectrometric Fragmentation of Benzyl 1-benzylazetidine-2-carboxylate

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Benzyl 1-benzylazetidine-2-carboxylate (MW: 281.35 g/mol [1]). As a substituted α-amino acid ester analog incorporating a strained azetidine ring, this molecule presents a unique and informative fragmentation pattern.[2][3] Understanding its behavior under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques is critical for its unambiguous identification in complex matrices, reaction monitoring, and metabolite identification studies. This document delineates the primary fragmentation pathways, explains the chemical principles driving the observed cleavages, and provides validated experimental protocols for researchers in synthetic chemistry and drug development.

Molecular Structure and Predicted Fragmentation Sites

This compound is characterized by several key structural features that dictate its fragmentation pathways. The molecule's structure consists of a central, strained four-membered azetidine ring, an N-benzyl group, and a benzyl ester group at the C2 position.

-

Azetidine Nitrogen: The tertiary amine is the most basic site and the primary locus of protonation under ESI conditions.

-

N-Benzyl and O-Benzyl Groups: These groups are prone to cleavage, leading to the formation of the highly stable benzyl or tropylium cation (m/z 91), a ubiquitous feature in the mass spectra of benzyl-containing compounds.[4][5][6]

-

Ester Carbonyl Group: This group can direct fragmentation through α-cleavage or participate in rearrangement reactions.[7][8]

-

Strained Azetidine Ring: The inherent ring strain makes the azetidine core susceptible to ring-opening fragmentation pathways, providing diagnostic ions that reveal the core structure.[2][3]

Molecular Formula: C₁₈H₁₉NO₂ Monoisotopic Mass: 281.1416 u

Electrospray Ionization (ESI) Fragmentation Analysis

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, as the precursor ion. For this compound, this corresponds to an m/z of 282.1494. Subsequent fragmentation via Collision-Induced Dissociation (CID) reveals the molecule's structure. Protonation is expected to occur at the azetidine nitrogen, the most basic site in the molecule.

Primary Fragmentation Pathways of the Protonated Molecule ([M+H]⁺)

The fragmentation of the [M+H]⁺ ion is dominated by cleavages that are directed by the positive charge on the nitrogen and lead to stable neutral losses or fragment ions.

-

Formation of the Benzyl Cation (m/z 91): The most prominent fragmentation pathway involves the cleavage of the N-C bond of the N-benzyl group. This is a charge-directed process that results in the formation of the highly stable benzyl cation (which can rearrange to the tropylium ion) and the neutral loss of 1-benzylazetidine-2-carboxylic acid. A competing, though less favored, pathway is the cleavage of the ester to yield the same benzyl cation and a neutral molecule.[4]

-

Loss of Toluene (m/z 190): A characteristic fragmentation for N-benzyl compounds involves the loss of a neutral toluene molecule (92 Da).[9] This proceeds through a proton transfer from the nitrogen to the benzyl group, followed by heterolytic cleavage, resulting in a stable acylium-type ion at m/z 190.08.

-

Loss of Benzyl Alcohol (m/z 174): Cleavage of the benzyl ester, facilitated by protonation, can lead to the loss of neutral benzyl alcohol (108 Da). This results in the formation of an N-benzyl azetidinyl acylium ion at m/z 174.09.

-

Azetidine Ring Fragmentation: Following the initial loss of a benzyl group, the remaining azetidine-containing ion can undergo further fragmentation. A common pathway for cyclic amines is the loss of ethene (28 Da) through ring opening, which provides further structural confirmation.

ESI-MS/MS Fragmentation Scheme

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

Summary of Major ESI Fragment Ions

| m/z (Observed) | Proposed Structure/Formula | Neutral Loss |

| 282.15 | [C₁₈H₂₀NO₂]⁺ | - |

| 190.08 | [C₁₁H₁₂NO₂]⁺ | Toluene (C₇H₈) |

| 174.09 | [C₁₁H₁₂NO]⁺ | Benzyl Alcohol (C₇H₈O) |

| 91.05 | [C₇H₇]⁺ | C₁₁H₁₃NO₂ |

Electron Ionization (EI) Fragmentation Analysis

EI is a high-energy technique that imparts significant internal energy to the molecule, leading to the formation of a radical cation (M⁺•) and extensive, often complex, fragmentation. The resulting mass spectrum provides a detailed fingerprint of the molecule's structure.

Primary Fragmentation Pathways of the Molecular Ion (M⁺•)

The fragmentation of the molecular ion (m/z 281.14) is governed by the stability of the resulting radicals and cations.

-

Formation of the Tropylium Ion (m/z 91): As with ESI, the formation of the [C₇H₇]⁺ ion is a dominant process and often represents the base peak in the spectrum. It can arise from the cleavage of the N-benzyl group or the benzyl ester group, with the positive charge stabilized by the aromatic ring.[10]

-

α-Cleavage at the Nitrogen: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines.[7] For the azetidine ring, this would involve the cleavage of the C2-C(O) bond, leading to the loss of the benzyloxycarbonyl radical (•COOCH₂Ph, 135 Da) to form an N-benzylazetidinyl cation at m/z 146.

-

Cleavage Adjacent to the Carbonyl Group: Fragmentation of the ester moiety is also prominent.

-

Loss of the Benzyloxy Radical: Cleavage of the O-CH₂Ph bond results in the loss of a benzyloxy radical (•OCH₂Ph, 107 Da), forming an acylium ion at m/z 174.09.[7]

-

Loss of the Benzyl Radical: Cleavage of the CH₂-Ph bond of the ester results in the loss of a phenyl radical (•C₆H₅, 77 Da), which is less common, or the entire benzyl group.

-

-

McLafferty Rearrangement: The molecule contains a carbonyl group and γ-hydrogens on the N-benzyl group's methylene carbon. A six-membered ring transition state can facilitate a rearrangement, leading to the elimination of a neutral toluene molecule (92 Da) and the formation of a radical cation at m/z 189.[8]

EI Fragmentation Scheme

Caption: Key Electron Ionization (EI) fragmentation pathways for this compound.

Summary of Major EI Fragment Ions

| m/z (Observed) | Proposed Structure/Formula | Neutral/Radical Loss | Fragmentation Type |

| 281.14 | [C₁₈H₁₉NO₂]⁺• | - | Molecular Ion |

| 174.09 | [C₁₁H₁₂NO]⁺ | •OCH₂Ph | Inductive Cleavage |

| 146.10 | [C₁₁H₁₄N]⁺ | •COOCH₂Ph | α-Cleavage |

| 91.05 | [C₇H₇]⁺ | •C₁₁H₁₂NO₂ | Benzyl Cleavage |

Experimental Protocols

To ensure reproducibility and accuracy, the following experimental conditions are recommended.

Protocol for ESI-MS/MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL stock solution of this compound in HPLC-grade methanol. For analysis, dilute this solution 1:100 in a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.

-

Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole instrument equipped with an electrospray ionization source.

-

Infusion and MS Parameters:

-

Mode: Positive Ion ESI

-

Infusion Rate: 5 µL/min

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

MS Scan Range: m/z 50-500

-

-

MS/MS Fragmentation:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 282.15.

-

Collision Gas: Argon

-

Collision Energy: Perform a ramped collision energy experiment from 10-40 eV to observe the full range of fragment ions. This allows for the capture of both low-energy (e.g., neutral loss) and high-energy (e.g., ring cleavage) fragmentations.

-

Protocol for GC-EI-MS Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

-

GC Parameters:

-

Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm film thickness.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

MS Scan Range: m/z 40-450

-

Conclusion

The mass spectrometric fragmentation of this compound is logical and highly diagnostic. Under ESI conditions, the molecule exhibits characteristic losses of toluene and benzyl alcohol from the protonated precursor. Under EI conditions, the fragmentation is dominated by the formation of the m/z 91 tropylium ion and key fragments resulting from α-cleavage and inductive cleavage at the ester. The complementary data from both techniques provides a robust and self-validating system for the structural confirmation of this compound and its analogs. The protocols and fragmentation schemes detailed in this guide serve as an authoritative reference for researchers engaged in its synthesis and application.

References

-

ResearchGate. (n.d.). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

- Farrugia, J., et al. (2001). The tandem mass spectrometry fragmentation reactions of 21 protonated N-acyl amino acid methyl esters are examined as models for more complicated peptides.

-

PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved from [Link]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Scholarly Commons. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Retrieved from [Link]

-

NIH National Library of Medicine. (2013). Gas-Phase Fragmentation of Oligoproline Peptide Ions Lacking Easily Mobilizable Protons. PMC. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(thiazolo[3,2-a]pyrimidine) Derivatives. Retrieved from [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]

-

Semantic Scholar. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]

-

OSU Chemistry. (n.d.). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

-

West Virginia University. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Glen Jackson. Retrieved from [Link]

-

SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. The benzyl cation at m/z =.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

ACS Publications. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

Scholars Research Library. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre. Retrieved from [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

Sources

- 1. 1290974-13-8|this compound|BLD Pharm [bldpharm.com]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Technical Guide: Biological Potential & Pharmacophore Analysis of N-Benzyl Azetidine Esters

Topic: Potential Biological Activity of N-Benzyl Azetidine Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-benzyl azetidine ester scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of conformational rigidity, metabolic stability, and vectoral functionalization.[1] Unlike their larger five-membered (pyrrolidine) and six-membered (piperidine) analogs, azetidines introduce significant ring strain (

This guide analyzes the biological activity of N-benzyl azetidine-3-carboxylates and their derivatives, focusing on their roles as Dopamine Transporter (DAT) inhibitors , Antitubercular agents , and STAT3 signaling modulators . It also addresses the critical role of the ester functionality as a prodrug motif to overcome cellular permeability barriers.

Structural & Pharmacophore Analysis

The Azetidine Advantage

The azetidine ring serves as a restricted bioisostere of proline or piperidine.

-

Lipophilicity Modulation: The removal of methylene groups (contracting from piperidine to azetidine) lowers logP, potentially improving the metabolic profile while maintaining hydrophobic interactions via the N-benzyl group.

-

Vectoral Alignment: The 3-substituted azetidine creates a specific exit vector for substituents (like esters or amides), often placing them in an ideal position to interact with protein pockets that are inaccessible to flatter aromatic systems.

-

The "Prodrug" Ester: While the free acid (azetidine-3-carboxylic acid) is often the active species in enzymatic pockets, the ester form (e.g., methyl or ethyl ester) is frequently required to mask the polar carboxylate, facilitating passive diffusion across the blood-brain barrier (BBB) or mycobacterial cell walls.

Structure-Activity Relationship (SAR) Map

The biological activity of this scaffold is highly sensitive to substitution patterns on the benzyl ring and the C3 position.

Caption: SAR logic flow for N-benzyl azetidine esters, linking structural modifications to specific biological outcomes.

Therapeutic Applications

CNS Modulation: Dopamine Transporter (DAT) Inhibition

N-benzyl azetidines function as potent inhibitors of the dopamine transporter (DAT), a mechanism relevant for treating psychostimulant abuse (e.g., methamphetamine).

-

Mechanism: They block the reuptake of dopamine into presynaptic neurons.

-

Key Insight: Ring contraction from N-benzyl piperidine to N-benzyl azetidine retains affinity but alters selectivity. The presence of electron-withdrawing groups (EWG) such as Fluorine or Chlorine at the para or meta positions of the benzyl ring significantly enhances binding affinity (

values often in the low nanomolar range).

Anti-Infective: Antitubercular Activity

Recent studies have identified N-benzyl azetidines as inhibitors of Mycobacterium tuberculosis.

-

Target: Interference with late-stage mycolic acid biosynthesis (cell envelope biogenesis).[2]

-

SAR Note: Ortho-substitution on the N-benzyl ring (e.g.,

,

Oncology: STAT3 Inhibition

Azetidine-3-carboxylic acid derivatives act as inhibitors of the STAT3 signaling pathway, which is hyperactivated in breast cancer.

-

Prodrug Strategy: While the carboxylic acid motif is essential for inhibiting the SH2 domain of STAT3, the ester derivatives show superior cellular potency.[3] The ester facilitates entry into the tumor cell, where intracellular esterases generate the active acid/amide species.

Experimental Protocols

Synthesis of N-Benzyl Azetidine-3-Carboxylates

Self-Validating Protocol for Accessing the Scaffold.

Reagents:

-

Benzaldehyde (1.0 equiv)

-

3-Azetidinecarboxylic acid (1.0 equiv)

-

Sodium triacetoxyborohydride (STAB, 1.5 equiv)

-

Dichloromethane (DCM)

-

Acetic Acid (cat.)

Workflow:

-

Imine Formation: Dissolve 3-azetidinecarboxylic acid in DCM. Add benzaldehyde and a catalytic amount of acetic acid. Stir at Room Temperature (RT) for 2 hours. Validation: Monitor by TLC for disappearance of aldehyde.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

-

Esterification (One-Pot optional): If the ester is desired immediately, quench with methanol/HCl or perform a separate Fischer esterification on the isolated acid.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (Hexane/EtOAc).

Assay: Dopamine Transporter (DAT) Uptake Inhibition

To evaluate CNS potential.

Objective: Determine the

Materials:

Protocol:

-

Cell Prep: Plate hDAT-CHO cells in 24-well plates (

cells/well). Incubate for 24h. -

Pre-incubation: Wash cells with Krebs-HEPES buffer. Add test compound (N-benzyl azetidine ester) at varying concentrations (

M to -

Uptake Initiation: Add

-Dopamine (final conc. 20 nM). Incubate for 5 min. -

Termination: Rapidly aspirate buffer and wash with ice-cold buffer (

) to stop transport. -

Lysis & Counting: Lyse cells with 1% SDS. Transfer lysate to scintillation vials. Measure Radioactivity (CPM).

-

Analysis: Plot log[Concentration] vs. % Uptake. Fit to non-linear regression to calculate

.-

Control: Non-specific uptake measured in the presence of 10

M GBR12909 (known DAT inhibitor).

-

Data Summary: Comparative Biological Activity

| Compound Class | R1 (Benzyl) | R2 (C3-Position) | Primary Target | Activity Range ( | Ref |

| Azetidine Analog | 4-F-Phenyl | Ester/Amide | Dopamine Transporter (DAT) | 10 - 50 nM | [1, 5] |

| BGAz Series | 2-Br-Phenyl | Ester (Prodrug) | M. tuberculosis | MIC: 0.5 - 2.0 | [2] |

| STAT3 Inhibitor | Unsubst. Phenyl | Methyl Ester | STAT3 (Breast Cancer) | Cellular | [3] |

| nAChR Agonist | Pyridyl Ether | Hydroxyl/Ether | [4] |

Visual Workflow: Synthesis & Evaluation

Caption: Integrated workflow from chemical synthesis to multi-target biological evaluation.

References

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link][4]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. Journal of Medicinal Chemistry. [Link]

-

Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 1-benzylazetidine-2-carboxylate: A Technical Guide to a Conformationally Constrained Proline Analog for Advanced Drug Discovery

Executive Summary

In the landscape of modern drug discovery, peptidomimetics represent a frontier for developing highly selective and stable therapeutic agents. Constrained amino acids are foundational building blocks in this endeavor, engineered to impart specific secondary structures upon peptides, thereby enhancing their biological activity and metabolic stability.[1][2] Among these, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, offers a unique conformational profile that can significantly influence peptide architecture.[3][4] This guide provides an in-depth technical overview of Benzyl 1-benzylazetidine-2-carboxylate, a key synthetic intermediate for accessing the Aze scaffold. We will explore the strategic rationale for using constrained analogs, detail the stereoselective synthesis of this precursor, and provide validated protocols for its conversion into building blocks suitable for Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic tools to overcome the limitations of native peptide therapeutics.

Chapter 1: The Role of Conformational Constraint in Peptidomimetic Design

Overcoming the Limitations of Native Peptides

Native peptides are exquisite signaling molecules, yet their therapeutic potential is often hindered by significant pharmacological drawbacks, including low cell permeability, susceptibility to proteolytic degradation, and poor oral bioavailability.[2] These limitations stem from their inherent conformational flexibility and unprotected amide bonds. The strategic incorporation of unnatural amino acids is a proven method to address these challenges, leading to analogs with superior drug-like properties.[2][5]

The Proline Paradigm and the Power of Constraint

Proline, with its unique cyclic structure, imposes significant constraints on the peptide backbone by restricting the Ramachandran (φ, ψ) torsion angles, particularly the φ angle to approximately -65°.[6] This rigidity is crucial for forming specific secondary structures like β-turns and polyproline helices, which are often essential for biological recognition.[7] Proline analogs are therefore powerful tools for locking a peptide into a bioactive conformation, enhancing receptor affinity and selectivity.[7][8]

Azetidine-2-Carboxylic Acid (Aze): A Compact Proline Homolog

L-azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid, first isolated from lily of the valley (Convallaria majalis), that serves as a lower homolog of proline.[4][9] Its four-membered ring is more strained and conformationally distinct from proline's five-membered pyrrolidine ring.[10][11] While the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible due to reduced steric hindrance, which can be leveraged to fine-tune peptide structure and stability.[3] The incorporation of Aze has been shown to perturb the normal secondary structure of proline-rich sequences, offering a mechanism to disrupt or modify protein-protein interactions (PPIs).[12]

Caption: Structural relationship between Proline and Azetidine-2-Carboxylic Acid.

Chapter 2: this compound: Synthesis and Properties

Molecular Structure and Strategic Importance

This compound (CAS 1290974-13-8) is a doubly protected form of azetidine-2-carboxylic acid.[13] The N-benzyl and O-benzyl groups serve as robust protecting groups that facilitate the synthesis, purification, and storage of the core azetidine scaffold before its modification for peptide synthesis.

-

N-Benzyl Group: Protects the ring nitrogen, preventing unwanted side reactions. It is stable under a wide range of conditions but can be removed via catalytic hydrogenolysis.

-

Benzyl Ester: Protects the carboxylic acid. Like the N-benzyl group, it is readily cleaved by hydrogenolysis, allowing for simultaneous deprotection if desired.

Caption: Structure of this compound with protecting groups.

Stereoselective Synthetic Pathway

The synthesis of enantiomerically pure (S)-Aze derivatives is paramount for their application in chiral peptidomimetics. A common and scalable strategy involves the synthesis of racemic 1-benzyl-azetidine-2-carboxylic acid, followed by classical resolution using a chiral amine.

The overall synthetic workflow proceeds as follows:

-

Azetidine Ring Formation: A classic approach involves the double SN2 cyclization of a 2,4-dibromobutyrate ester with a primary amine, such as benzylamine.[9]

-

Ester Hydrolysis: The resulting ester is hydrolyzed to yield racemic (rac)-1-benzyl-azetidine-2-carboxylic acid.

-

Diastereomeric Salt Resolution: The racemic acid is treated with a chiral resolving agent, such as D-α-phenylethylamine, to form diastereomeric salts that can be separated by fractional crystallization.[14]

-

Acidification and Isolation: The desired diastereomeric salt is acidified to liberate the enantiomerically pure (S)-1-benzyl-azetidine-2-carboxylic acid.

-

Benzyl Esterification: The purified acid is then esterified using benzyl bromide or benzyl alcohol under appropriate conditions to yield the final title compound.[15][16]

Caption: Workflow for the stereoselective synthesis of the title compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 1290974-13-8 | [13] |

| Molecular Formula | C₁₈H₁₉NO₂ | [13] |

| Molecular Weight | 281.35 g/mol | [13] |

| Appearance | Yellow liquid or crystalline solid (Expected) | [17] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |

| ¹H NMR (CDCl₃, 500MHz) | Expected δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 4.7 (t, 1H, Aze-CH), 3.3-4.0 (m, 4H, Aze-CH₂ & Bn-CH₂), 2.4-2.6 (m, 2H, Aze-CH₂) | [14] |

| ¹³C NMR (CDCl₃, 125MHz) | Expected δ (ppm): ~170 (C=O), 127-138 (Ar-C), ~66 (Ester CH₂), ~60 (Aze-CH), ~55 (Bn-CH₂), ~50 (Aze-CH₂), ~25 (Aze-CH₂) |

Chapter 3: Application in Peptide Synthesis and Drug Discovery

From Precursor to SPPS-Ready Building Block

This compound is not directly used in standard Fmoc-based SPPS. It must first be converted into a derivative with a free carboxylic acid and an N-terminus protected by a temporary group like Fmoc. The N-benzyl group is typically too stable for routine SPPS cycles.

The Causality Behind the Conversion: SPPS relies on the sequential addition of amino acids, which requires an orthogonal protection scheme. The N-terminal Fmoc group must be removable under basic conditions (e.g., piperidine) without affecting the side-chain or C-terminal protecting groups. The N-benzyl group does not meet this requirement. Therefore, a deprotection/reprotection strategy is necessary to prepare a synthetically useful building block.

Caption: Conversion of the title compound to an SPPS-ready building block.

Protocol: Preparation of Fmoc-(S)-Azetidine-2-carboxylic acid

This protocol describes the conversion of the title compound into the corresponding Fmoc-protected amino acid suitable for SPPS.

Materials:

-

Benzyl (S)-1-benzylazetidine-2-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone and Water

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Debenzylation (Hydrogenolysis):

-

In a hydrogenation flask, dissolve Benzyl (S)-1-benzylazetidine-2-carboxylate (1.0 eq) in an appropriate solvent like methanol.[14]

-

Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with H₂ (e.g., 40-50 psi) and stir vigorously at room temperature.[18]

-

Monitor the reaction by TLC or LC-MS until all starting material is consumed. The reaction typically takes 12-24 hours.

-

Once complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-azetidine-2-carboxylic acid. This can be used directly in the next step.

-

-

Fmoc Protection:

-

Dissolve the crude (S)-azetidine-2-carboxylic acid (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and acetone (e.g., 1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl while cooling in an ice bath. The product, Fmoc-(S)-Aze-OH, should precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

-

Self-Validation: The purity of the final Fmoc-(S)-Aze-OH should be confirmed by ¹H NMR, LC-MS, and melting point analysis to ensure it is suitable for use in SPPS.

Impact on Drug Discovery Programs

The integration of Fmoc-(S)-Aze-OH into peptide sequences allows for the systematic exploration of conformational space. This is particularly valuable in lead optimization for:

-

Enzyme Inhibitors: The strained ring can alter the bond angles of the peptide backbone, potentially improving the fit into an enzyme's active site.[10]

-

PPI Modulators: Introducing Aze can disrupt native secondary structures like polyproline helices, providing a strategy to inhibit protein-protein interactions that rely on such motifs.[19][20]

-

Improving Metabolic Stability: The unnatural azetidine ring can confer resistance to degradation by peptidases, extending the in-vivo half-life of the therapeutic peptide.[1]

Conclusion

This compound is a valuable and strategically protected precursor for the synthesis of (S)-azetidine-2-carboxylic acid, a constrained proline analog of significant interest in medicinal chemistry. Its robust synthesis via diastereomeric salt resolution provides access to enantiomerically pure material, which can be efficiently converted into an Fmoc-protected building block for SPPS. By providing a tool to subtly yet significantly modulate peptide conformation and stability, this compound empowers researchers to design next-generation peptidomimetics with enhanced therapeutic profiles, paving the way for novel treatments targeting a wide range of diseases.

References

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

-

Yu, K., et al. (2026). Research advances in L-azetidine-2-carboxylic acid. Journal of Northwest A & F University-Natural Science Edition. [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

-

Oh, D., et al. (2015). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. [Link]

-

Mori, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

-

Ahangar, N., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Iris Biotech. (n.d.). Proline Derivatives and Analogs. [Link]

-

Vitello, A. D., et al. (1993). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. [Link]

-

Grygorenko, O. O., & Komarov, I. V. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. [Link]

-

Li, H., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(7), 2623–2633. [Link]

-

ResearchGate. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]

-

Phan, H. T. T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(23), 9903–9915. [Link]

-

Grygorenko, O. O., et al. (2020). PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH γ-SPIRO CONJUNCTION. ChemRxiv. [Link]

-

Słomińska, M., et al. (2015). Constrained beta-amino acid-containing miniproteins. Chemical Science, 6(5), 3176–3184. [Link]

-

Davies, J. S., & Othman, A. H. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Boni, R., et al. (1977). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 10(4), 805–812. [Link]

-

ResearchGate. (2025). Resolution of D azetidine-2-carboxylic acid. [Link]

-

ResearchGate. (2025). Constrained Peptides in Drug Discovery and Development. [Link]

- Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

-

van der Veken, P., et al. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 17(11), 13410–13427. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Lee, Y. R., & Kim, B. S. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. [Link]

-

Organic Syntheses. (n.d.). Benzenediazonium-2-carboxylate. [Link]

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(27), 6103-6111. [Link]

-

PubChem. (n.d.). Benzyl 2-cyanoazetidine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

AnorMED Inc. (2005). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. ARKIVOC. [Link]

-

Padhy, G. K., et al. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-224. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

-

Prestidge, R. L., et al. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579-83. [Link]

-

National Institutes of Health. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

-

Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

-

IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proline Derivatives and Analogs [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1290974-13-8|this compound|BLD Pharm [bldpharm.com]

- 14. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Benzyl Esters [organic-chemistry.org]

- 17. chemimpex.com [chemimpex.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocols for N-Benzylation of Benzyl Azetidine-2-Carboxylate

[1][2]

Abstract & Strategic Analysis

The N-benzylation of benzyl azetidine-2-carboxylate is a pivotal transformation in the synthesis of non-proteinogenic amino acid derivatives.[1] Azetidine-2-carboxylic acid (Aze) acts as a conformationally restricted analogue of proline.[1] While the azetidine ring possesses significant ring strain (~25 kcal/mol), it exhibits kinetic stability comparable to pyrrolidine under neutral to moderately basic conditions.[1]

However, the functionalization of the azetidine nitrogen requires precise control to avoid two critical failure modes:

-

Ring Opening (Polymerization): Triggered by strong electrophilic activation or high thermal stress.[1]

-

Racemization: The

-proton of the amino ester is acidic. Strong bases or elevated temperatures can lead to enolization and loss of optical purity (typicallyngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ).

This guide presents two validated protocols. Method A (Reductive Amination) is the recommended "Gold Standard" for maintaining optical purity and high chemoselectivity.[1] Method B (Direct Alkylation) is provided as a scalable alternative for robust substrates.[1]

Chemical Pathway & Logic

The following diagram illustrates the two available pathways and the critical decision nodes for maintaining structural integrity.

Figure 1: Synthetic pathways for N-benzylation.[1] Method A proceeds via a mild iminium intermediate, while Method B utilizes direct nucleophilic substitution.[1]

Method A: Reductive Amination (Recommended)[2]

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines in the presence of esters and does not require strong bases, virtually eliminating the risk of racemization.[1]

Materials

-

Substrate: Benzyl azetidine-2-carboxylate (1.0 equiv)

-

Reagent: Benzaldehyde (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

-

Additive: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.[1]

Protocol Steps

-

Imine Formation:

-

In a flame-dried round-bottom flask under Nitrogen (

), dissolve Benzyl azetidine-2-carboxylate (1.0 equiv) in DCE ( -

Add Benzaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).[1]

-

Stir at Room Temperature (20–25°C) for 30–60 minutes. Note: Monitoring by TLC should show consumption of amine and formation of the imine.[1]

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (

) may occur. -

Remove ice bath and allow to warm to Room Temperature.[1] Stir for 2–4 hours.

-

-

Quench & Workup:

-

Quench reaction by adding saturated aqueous

(slowly) until pH ~8.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Extract with DCM (

).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Wash combined organics with Brine (

).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

Method B: Direct Alkylation ( )

Rationale: Suitable for large-scale synthesis where reagents must be inexpensive.[1] Requires strict temperature control to prevent racemization.[1]

Materials

-

Substrate: Benzyl azetidine-2-carboxylate (1.0 equiv)

-

Reagent: Benzyl Bromide (BnBr) (1.05 equiv) - Avoid large excess to prevent quaternization.[1]

-

Base: Potassium Carbonate (

) (2.0 equiv) - Powdered, anhydrous.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Solvent: Acetonitrile (MeCN) (Anhydrous)

Protocol Steps

-

Setup:

-

Suspend Benzyl azetidine-2-carboxylate (1.0 equiv) and

(2.0 equiv) in MeCN ( -

Cool the heterogeneous mixture to 0°C .

-

-

Addition:

-

Add Benzyl Bromide (1.05 equiv) dropwise via syringe.[1]

-

Critical Control Point: Do not add all at once if running on >5g scale to avoid exotherms.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature.

-

Stir for 12–16 hours.

-

Warning:Do not heat >40°C. Higher temperatures increase the risk of racemizing the

-center via enolate formation.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

-

Workup:

-

Filter off the solid inorganic salts (

, excessngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

) and Brine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Dry over

and concentrate.

-

Analytical Validation & Troubleshooting

Expected Data Profile

| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |

| Typical Yield | 85–95% | 75–85% |

| Purity (HPLC) | >98% | >95% |

| Racemization Risk | Negligible | Low (if Temp < 40°C) |

| Main Impurity | Benzyl alcohol (removable) | Dibenzyl ammonium salt |

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction

-

Cause: Azetidine nitrogen is sterically hindered by the adjacent carboxylate.[1]

-

Solution: For Method B, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to generate Benzyl Iodide in situ (Finkelstein condition), which is more reactive.[1]

Issue 2: Racemization (Loss of optical rotation)

-

Cause: Base strength too high or temperature too high.[1]

-

Solution: Switch from Method B to Method A. If using Method B, ensure

is used, notngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Issue 3: Ring Opening

-

Cause: Acidic workup or presence of strong Lewis acids.[1]

-

Solution: Ensure quench is performed with basic buffers (

). Avoid strong acid washes (e.g., 1M HCl) during extraction; use saturatedngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> instead if neutralization is needed.

References

-

Azetidine Synthesis & Stability

-

Reductive Amination Standards

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

- Context: Establishes the protocol for STAB-mediated reductive amination as a mild, racemiz

-

-

Chiral Azetidine Protocols

Application Note: Benzyl Ester Protection of 1-Benzylazetidine-2-Carboxylic Acid

Abstract & Strategic Analysis

The protection of 1-benzylazetidine-2-carboxylic acid as its benzyl ester is a critical transformation in the synthesis of nicotianamine analogues and novel

-

Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening polymerization under strong Lewis acid conditions or high thermal stress.

-

Nucleophilic Competition: The substrate contains a tertiary amine (N-benzyl). Standard alkylation protocols (e.g., BnBr + base) risk competing N-quaternization (formation of the dibenzylammonium salt) alongside the desired O-alkylation.

This guide details two field-proven protocols designed to mitigate these risks. The Cesium Carbonate Method is presented as the "Gold Standard" for scalability and retention of optical purity, utilizing the "Cesium Effect" to enhance carboxylate nucleophilicity. An alternative Carbodiimide Coupling protocol is provided for substrates where alkyl halide usage must be avoided.

Critical Mechanism: The "Cesium Effect"

The success of the primary protocol relies on the unique properties of cesium carbonate (

-

Solubility: Unlike

or -

Naked Anion: This creates a "naked" carboxylate anion with significantly enhanced nucleophilicity.

-

Chemoselectivity: The enhanced reactivity of the carboxylate allows it to outcompete the steric bulk of the tertiary N-benzyl amine, favoring O-alkylation over N-quaternization when stoichiometry is strictly controlled.

Reaction Scheme & Pathway Analysis[1][2]

Figure 1: Reaction pathway highlighting the kinetic preference for O-alkylation mediated by Cesium Carbonate.

Protocol A: Cesium Carbonate Mediated Alkylation (Gold Standard)

Applicability: Preferred for scale-up (>10g) and preservation of chiral integrity. Yield Expectation: 85–92% Racemization Risk: Low (Base-mediated mechanism avoids acid-catalyzed enolization).

Materials

-

Substrate: 1-Benzylazetidine-2-carboxylic acid (1.0 eq)

-

Reagent: Benzyl bromide (1.05 eq) — Freshly distilled if yellow.

-

Base: Cesium carbonate (

) (1.1 eq) — Must be finely ground/micronized. -

Solvent: N,N-Dimethylformamide (DMF) — Anhydrous (Water < 0.05%).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 1-benzylazetidine-2-carboxylic acid in anhydrous DMF (0.2 M concentration).

-

Activation: Add

(1.1 eq) in a single portion.-

Observation: Evolution of

gas. -